molecular formula C29H31N5O2 B1436778 Nintedanib impurity E CAS No. 262366-32-5

Nintedanib impurity E

Número de catálogo: B1436778
Número CAS: 262366-32-5
Peso molecular: 481.6 g/mol
Clave InChI: ISMJXCXNTMDPKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Structural Characterization

This compound exists as a structurally related compound to the parent drug nintedanib, exhibiting distinct chemical properties that necessitate specific analytical approaches for detection and quantification. The compound demonstrates molecular complexity through its indole-based core structure combined with piperazine and acetamide functional groups. Multiple research investigations have revealed variations in the reported chemical identity, with different Conformational Analysis System registry numbers appearing in pharmaceutical literature and commercial databases.

The molecular characterization of this compound reveals a compound with the molecular formula C29H31N5O2 and a calculated molecular weight of 481.6 grams per mole. This chemical entity is scientifically designated as (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide, reflecting its complex heterocyclic structure containing both indoline and piperazine moieties. Alternative nomenclature includes N-[4-[[(2-hydroxy-1H-indol-3-yl)-phenylmethylidene]amino]phenyl]-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, which emphasizes the hydroxylated indole configuration.

Computational analysis performed using advanced cheminformatics tools has established key molecular descriptors that facilitate analytical method development and regulatory documentation. The compound exhibits an XLogP3-AA value of 4.4, indicating significant lipophilicity that influences chromatographic behavior and extraction protocols. Hydrogen bonding characteristics include two hydrogen bond donor sites and five hydrogen bond acceptor positions, creating specific intermolecular interaction patterns that affect solubility and stability profiles. The rotatable bond count of six provides insight into conformational flexibility, which impacts analytical method selectivity and resolution requirements.

Property Value Reference Method
Molecular Formula C29H31N5O2 Computed Analysis
Molecular Weight 481.6 g/mol Mass Spectrometry
XLogP3-AA 4.4 Computational
Hydrogen Bond Donors 2 Structural Analysis
Hydrogen Bond Acceptors 5 Structural Analysis
Rotatable Bonds 6 Conformational Analysis
Exact Mass 481.24777525 Da High Resolution MS

Structural elucidation studies utilizing nuclear magnetic resonance spectroscopy and mass spectrometry have confirmed the presence of specific functional groups that distinguish this impurity from related compounds. The indoline core structure contains a hydroxyl group at the 2-position, while the phenylmethylene bridge connects to an aniline derivative bearing N-methyl substitution. The piperazine ring system includes N-methylation, contributing to the overall molecular architecture and influencing physicochemical properties relevant to pharmaceutical analysis.

Significance in Pharmaceutical Quality Control

The detection and quantification of this compound represents a fundamental requirement in pharmaceutical quality control systems, serving as a critical quality attribute for drug substance specifications and batch release testing. Analytical method development for this impurity addresses regulatory expectations for comprehensive impurity profiling during drug development and commercial manufacturing processes. The compound's presence in nintedanib drug substance necessitates validated analytical procedures capable of achieving detection limits below established identification thresholds.

High-performance liquid chromatography methods have been extensively developed and validated for simultaneous determination of nintedanib and its related impurities, including Impurity E, demonstrating the analytical complexity required for comprehensive quality control. Research investigations have established method parameters utilizing reverse-phase chromatographic conditions with gradient elution systems to achieve adequate resolution between the parent drug and multiple impurity compounds. Detection wavelengths optimized for this impurity typically range between 210 nanometers and 390 nanometers, depending on specific method requirements and analytical objectives.

Validation studies conducted according to International Council for Harmonisation guidelines have demonstrated analytical method performance characteristics essential for regulatory compliance and commercial application. Linearity ranges established for this compound typically span from 0.10 micrograms per milliliter to 2.0 micrograms per milliliter, with correlation coefficients exceeding 0.998 in validated methods. Limit of detection values achieved through optimized analytical procedures demonstrate sensitivity levels below 0.031 percent weight per weight, indicating sufficient analytical capability for regulatory compliance.

Analytical Parameter Typical Range Performance Criteria
Linearity Range 0.10-2.0 μg/mL Correlation ≥ 0.998
Limit of Detection <0.031% w/w Below ICH Threshold
Recovery Accuracy 80-120% Regulatory Compliance
Method Precision ≤2.0% RSD Analytical Reliability
Specificity Baseline Resolution Peak Purity >950

Recovery studies performed during method validation demonstrate accuracy levels between 80 percent and 120 percent across specified concentration ranges, meeting regulatory acceptance criteria for pharmaceutical impurity analysis. Precision assessments, including repeatability and intermediate precision evaluations, typically achieve relative standard deviation values below 2.0 percent, confirming analytical method reliability for routine quality control applications. Specificity evaluations ensure complete separation of this compound from other related substances and degradation products that may be present in drug substance preparations.

Stability-indicating analytical methods developed for nintedanib incorporate comprehensive stress testing protocols that evaluate impurity formation under various degradation conditions including acidic, basic, oxidative, thermal, and photolytic environments. These studies reveal that this compound can form through specific degradation pathways, particularly under acidic conditions, requiring ongoing monitoring throughout drug substance storage and pharmaceutical product shelf-life evaluation. The implementation of these analytical methods supports pharmaceutical development programs and commercial manufacturing quality assurance systems.

Regulatory Classification as a Process-Related Impurity

This compound functions as a process-related impurity subject to comprehensive regulatory oversight according to International Council for Harmonisation guidelines Q3A and Q3B, which establish fundamental principles for impurity identification, qualification, and control in new drug substances. The regulatory classification of this compound requires detailed assessment of its formation mechanisms, potential sources during manufacturing, and appropriate control strategies to ensure patient safety and product quality throughout commercial production.

Process-related impurities encompass compounds that arise during manufacturing operations and may include starting materials, synthetic intermediates, degradation products, or reaction byproducts that persist in final drug substance preparations. This compound falls within this classification due to its structural relationship to the parent drug and its potential formation through synthetic pathways or storage-related degradation processes. Regulatory authorities require comprehensive characterization and control of such impurities to establish appropriate acceptance criteria and analytical testing requirements.

The identification threshold for pharmaceutical impurities depends on maximum daily dose calculations, with compounds present above specified limits requiring structural identification and toxicological assessment. For nintedanib, with a maximum daily dose of 300 milligrams, the identification threshold for unknown impurities is established at 0.1 percent, necessitating structural characterization of this compound when detected above this level. Qualification thresholds may require additional safety evaluation if impurity levels exceed established limits based on daily exposure calculations.

Regulatory Parameter Threshold Level Assessment Requirement
Identification Threshold 0.1% (MDD ≤0.3g/day) Structural Characterization
Qualification Threshold 0.15% (MDD ≤0.3g/day) Safety Assessment
Reporting Threshold 0.05% Method Detection Capability
Control Strategy ≤ICH Limits Process Validation

Manufacturing control strategies for this compound must demonstrate consistent levels below established acceptance criteria through validated analytical methods and robust process controls. Risk assessment approaches identify critical process parameters that influence impurity formation, enabling implementation of appropriate in-process controls and final testing requirements. These control strategies encompass raw material specifications, reaction condition optimization, purification process validation, and comprehensive analytical testing protocols.

Regulatory submissions for nintedanib drug substance include detailed impurity profiles that document the presence and levels of this compound across multiple manufacturing batches used in clinical and commercial development. This documentation supports regulatory review of manufacturing consistency and quality control adequacy, demonstrating that impurity levels remain within acceptable limits throughout proposed commercial manufacturing operations. The regulatory framework requires ongoing monitoring and reporting of any changes in impurity profiles that may occur during commercial production.

Propiedades

IUPAC Name

N-[4-[[(2-hydroxy-1H-indol-3-yl)-phenylmethylidene]amino]phenyl]-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O2/c1-32-16-18-34(19-17-32)20-26(35)33(2)23-14-12-22(13-15-23)30-28(21-8-4-3-5-9-21)27-24-10-6-7-11-25(24)31-29(27)36/h3-15,31,36H,16-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMJXCXNTMDPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Chemical Nature and Structural Characteristics of Nintedanib Impurity E

This compound is identified as a cis-trans isomeric impurity related to the parent compound Nintedanib. Its chemical structure is characterized by the presence of piperidine or piperazine moieties attached to the core scaffold of Nintedanib, with variations in substituents such as hydrogen, acetyl, or chloracetyl groups on the nitrogen atoms. This impurity arises primarily from side reactions or incomplete reactions during the synthetic process of Nintedanib.

Synthetic Route and Preparation Methodology

The preparation of this compound involves a controlled synthetic process, typically as a by-product or intermediate during the Nintedanib manufacturing. The key steps in the preparation include:

  • Reaction with Piperidines or N-Methyl Piperazine:
    The impurity compound is generated by reacting Nintedanib intermediates with piperidines or N-methyl piperazine under basic conditions. This reaction can lead to the formation of impurity E through substitution or deprotection mechanisms.

  • Reaction Conditions:
    The reaction is carried out in mixed solvents such as methyl alcohol, ethanol, isopropanol, and N,N-dimethylformamide (DMF) at temperatures ranging from 60°C to 80°C. The reaction time is typically over 1 hour, followed by cooling to approximately 5°C for product isolation.

  • Post-Reaction Processing:
    After completion, the reaction mixture undergoes water washing or extraction with organic solvents such as dichloromethane to remove impurities and isolate the crude impurity compound.

  • Purification by Recrystallization:
    The crude impurity is purified by recrystallization using alcohol solvents (methyl alcohol, ethanol, or isopropanol) often combined with poor solvents like dichloromethane or ethyl acetate. The recrystallization process improves the purity of impurity E to above 95%, and can reach 99% purity after further purification steps.

Detailed Preparation Procedure (Representative Example)

Step Reagents and Conditions Description
1. N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide (17.6 g) and N-acetyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylic acid methyl ester (19 g) in DMF (15 mL) and methyl alcohol (75 mL) Heated under reflux for >1.5 hours
2. Addition of piperidines (9.4 g) Stirred for 1 hour, then cooled to 5°C
3. Filtration and isolation of product Obtained crude Nintedanib with impurity E content ~0.03%
4. Recrystallization from methyl alcohol (250 mL) Purified Nintedanib with impurity E below detection limit, purity 99.58%

This procedure highlights the formation of impurity E during the synthesis and its subsequent removal through recrystallization.

Purity and Quality Control

  • Purity Levels:
    The impurity E compound is typically isolated with a purity exceeding 95% after initial purification. Further recrystallization can enhance the purity to at least 99%, meeting the requirements for impurity reference standards.

  • Impurity Control in Nintedanib:
    The content of impurity E in the final Nintedanib product is controlled to be less than 0.1% to comply with pharmaceutical quality standards. This is achieved by optimizing reaction conditions and purification protocols.

Analytical Methods for Detection and Quantification

High-performance liquid chromatography (HPLC) is the standard analytical technique employed for the detection and quantification of this compound:

Parameter Details
Column Octadecylsilane chemically bonded silica (C18)
Mobile Phase Gradient elution with potassium dihydrogen phosphate buffer (20 mmol/L, pH 3.0) and acetonitrile
Gradient Program 0–35 min: 45% buffer / 55% acetonitrile; 35–50 min: 30% buffer / 70% acetonitrile; 50–60 min: 25% buffer / 75% acetonitrile
Flow Rate 1 mL/min
Detection Wavelength 245 nm
Column Temperature 30°C
Injection Volume 20 μL

The testing solution is prepared by dissolving Nintedanib in the mobile phase mixture (45:55 ratio) to 0.4 mg/mL concentration, while the reference solution of impurity E is prepared at 20 μg/mL under the same solvent conditions.

Research Findings and Advantages of the Preparation Method

  • The preparation method allows for the synthesis of high-purity impurity E, which serves as a reliable reference standard for qualitative and quantitative analysis in Nintedanib quality control.

  • Controlling the impurity levels during synthesis improves the overall safety profile of the drug.

  • The use of recrystallization with mixed solvents ensures efficient removal of impurity E from the final product.

  • The described HPLC method provides a sensitive and reproducible approach for monitoring impurity E content, facilitating compliance with regulatory standards.

Summary Table of Preparation Conditions and Purification

Aspect Details
Reaction Solvents Methyl alcohol, ethanol, isopropanol, DMF
Reaction Temperature 60–80°C
Reaction Time >1 hour reflux
Post-Reaction Treatment Water washing, dichloromethane extraction
Purification Method Recrystallization (alcohol + poor solvent)
Purification Solvents Methyl alcohol, ethanol, isopropanol, dichloromethane, ethyl acetate
Purity Achieved >95% (initial), ≥99% (after recrystallization)
Impurity Content in Final Product <0.1%

Análisis De Reacciones Químicas

Nintedanib impurity E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Nintedanib Impurity E

The synthesis of this compound typically involves the reaction of N-methyl piperazine with other chemical agents under specific conditions. The purity of this impurity can exceed 99% after recrystallization processes, which makes it suitable for use as a reference standard in analytical testing .

Table 1: Synthesis Conditions for this compound

Parameter Details
ReactantsN-methyl piperazine
SolventsAlcohols (methanol, ethanol)
Reaction Temperature60-80°C
Purification MethodRecrystallization

Analytical Applications

The detection and quantification of this compound are critical for maintaining drug safety standards. High-Performance Liquid Chromatography (HPLC) is commonly employed to analyze this impurity due to its sensitivity and specificity.

HPLC Method Development

A novel reversed-phase HPLC method has been developed to quantify this compound effectively. This method allows for the separation of Nintedanib from its impurities and degradation products under various conditions.

Table 2: HPLC Method Parameters

Parameter Details
Column TypeOctadecylsilane bonded silica
Mobile Phase A20 mmol/L potassium dihydrogen phosphate
Mobile Phase BAcetonitrile
Flow Rate1 ml/min
Detection Wavelength245 nm

Regulatory Considerations

Regulatory bodies such as the FDA and EMA emphasize the importance of controlling impurities in pharmaceutical products. The characterization of this compound supports compliance with these regulations by providing a reference for quality control testing.

Case Studies and Findings

Recent studies have highlighted the significance of monitoring impurities like this compound during stability testing. For instance, research demonstrated that formulations containing Nintedanib could degrade under stress conditions (e.g., heat, light), leading to increased levels of impurities .

In one study, a stability-indicating method was validated that successfully quantified both Nintedanib and its impurities over time, underscoring the necessity for rigorous testing protocols .

Mecanismo De Acción

The mechanism of action of Nintedanib impurity E is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways can provide insights into the stability and efficacy of Nintedanib. The molecular targets and pathways involved in its formation are similar to those of Nintedanib, involving tyrosine kinase receptors such as vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor .

Comparación Con Compuestos Similares

Key Identifiers :

  • CAS Number : 1610881-60-1 (as per procurement queries) .

Comparison with Similar Compounds

Nintedanib has multiple impurities, including isomers, metabolites, and synthetic byproducts. Below is a comparative analysis of Impurity E with other notable impurities:

Table 1: Comparative Analysis of Nintedanib Impurities

Impurity CAS Number Molecular Formula Molecular Weight Structural Features Analytical Method Key Challenges
Impurity E 1610881-60-1 Not explicitly stated Not available Likely structural isomer or derivative RP-HPLC Sensitivity in UV detection
Impurity D 1987887-92-2 C₂₄H₂₁N₃O₃ 399.44 Methyl ester group; Z-configuration indole HILIC (hypothesized) Resolution from parent compound
Acetyl Impurity 1139458-48-2 C₂₆H₂₃N₃O₄ 441.49 Acetylated side chain HPLC-MS Genotoxicity risk assessment
Impurity 3 1174335-83-1 C₁₀H₁₀ClN₂O₃ 242.65 Chloroacetamide backbone RP-HPLC Synthesis reproducibility

Key Findings:

Structural Variability :

  • Impurity E and D differ in functional groups: Impurity D contains a methyl ester, while Impurity E’s structure (inferred from procurement data) may involve nitro or aromatic substitutions .
  • The acetyl impurity introduces a polar acetyl group, altering solubility and detection requirements .

Analytical Methods: RP-HPLC is widely used for impurity profiling, with linearity (r² > 0.998) and recovery (80–120%) validated for nintedanib-related substances . HPLC-MS is critical for genotoxic impurities (e.g., JD0101) due to enhanced sensitivity (detection limits < 0.1 µg/mL) .

Regulatory and Safety Considerations: Impurity E’s CAS number discrepancy (656247-17-5 vs. 1610881-60-1) highlights nomenclature inconsistencies across sources . Genotoxic impurities require stringent control, as seen in JD0101 analysis using mass spectrometry .

Analytical and Regulatory Challenges

  • Method Sensitivity : UV detection may fail for impurities lacking chromophores, necessitating MS-based methods .
  • Quality Consistency : Similarity analysis (e.g., PCA, HCA) of impurity profiles ensures generic drug equivalence, as demonstrated for nifedipine .

Actividad Biológica

Nintedanib, a multi-tyrosine kinase inhibitor, is primarily used in treating idiopathic pulmonary fibrosis (IPF) and certain types of lung cancer. Its efficacy is attributed to its ability to inhibit various growth factor receptors, including VEGFR, PDGFR, and FGFR. However, the presence of impurities, such as Nintedanib impurity E, raises concerns regarding the biological activity and safety profile of the drug. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential effects on therapeutic efficacy, and safety.

Chemical Structure and Properties

This compound has the chemical formula C29_{29}H31_{31}N5_5O2_2 and is characterized by its complex structure that includes multiple functional groups conducive to biological activity. The compound's structure allows it to interact with various biological targets similarly to Nintedanib itself.

Nintedanib functions by competitively inhibiting the ATP binding sites of several receptor tyrosine kinases involved in fibrotic processes. This inhibition disrupts signaling pathways crucial for cell proliferation and migration, particularly in fibroblasts associated with lung fibrosis. The implications of impurities like this compound on these pathways are critical for understanding their potential impact on treatment outcomes.

In Vitro Studies

Research indicates that this compound may exhibit varying degrees of biological activity compared to its parent compound. In vitro assays have shown that impurities can modulate the pharmacological effects of the primary drug:

  • Cell Proliferation : Studies have demonstrated that this compound can influence fibroblast proliferation, potentially altering the expected therapeutic effects of Nintedanib in IPF treatment.
  • Cytotoxicity : Preliminary data suggest that impurities may exhibit cytotoxic effects at certain concentrations, raising concerns about their safety when present in therapeutic formulations.

Adverse Drug Reactions (ADRs)

The post-marketing surveillance study conducted in Japan highlighted significant ADRs associated with Nintedanib treatment, including gastrointestinal disturbances and liver function abnormalities. While specific data on this compound's contribution to these ADRs is limited, impurities are known to exacerbate side effects or introduce new risks:

  • Gastrointestinal Issues : Diarrhea was reported in 35.5% of patients, which may be influenced by the presence of impurities.
  • Hepatic Effects : Abnormal liver function tests were observed in 14.4% of patients, necessitating further investigation into how impurities like this compound might contribute to hepatic toxicity.

Clinical Observations

A recent study involving 5717 patients treated with Nintedanib for IPF reported a 64.8% discontinuation rate over 24 months due to adverse events. While this study primarily focused on Nintedanib, understanding the role of impurities is essential for comprehensive safety evaluations.

Data Table: Summary of Biological Activity and Safety Findings

Parameter Nintedanib This compound
Chemical Formula C27_{27}H29_{29}N5_5O3_3C29_{29}H31_{31}N5_5O2_2
Mechanism Inhibits VEGFR/PDGFR/FGFRPotentially similar but less characterized
Cytotoxicity LowVariable; potential cytotoxic effects
Common ADRs Diarrhea (35.5%), Liver issues (14.4%)Unknown; potential exacerbation due to impurities
Discontinuation Rate 64.8% due to ADRsNot specifically studied

Q & A

Q. Table 1: Typical Analytical Parameters for Impurity E

ParameterRequirementExample Data (LC-MS/MS)
SpecificityNo interference from matrixResolution >2.0
Linearity (R²)≥0.9900.992–0.998
Accuracy (% Recovery)90–110%95–105%

Advanced: What strategies resolve discrepancies in Impurity E quantification across analytical batches?

Answer:
Discrepancies often arise from instrument variability , column degradation , or sample preparation inconsistencies . Mitigation strategies:

  • System Suitability Tests (SSTs) : Include daily checks for column efficiency and detector response .
  • Cross-Validation : Compare results using orthogonal methods (e.g., NMR for structural confirmation) .
  • Data Normalization : Apply internal standards (e.g., deuterated analogs) to correct for batch effects .
  • Statistical Analysis : Use ANOVA to identify outliers or systematic errors .

Basic: What parameters are critical for validating an analytical method for Impurity E?

Answer:
Validation must adhere to ICH Q2(R1) guidelines, focusing on:

  • Specificity : Ensure no interference from Nintedanib or other impurities .
  • Precision : Repeatability (intra-day RSD <5%) and intermediate precision (inter-day RSD <10%) .
  • Robustness : Test pH, temperature, and flow rate variations .

Advanced: How to assess the genotoxic risk of Impurity E using structural and experimental data?

Answer:
Follow ICH M7 guidelines:

  • In Silico Analysis : Use tools like Derek Nexus or Sarah to predict mutagenicity based on structural alerts (e.g., nitroso groups) .
  • In Vitro Testing : Conduct Ames tests with metabolic activation (S9 fraction) to confirm mutagenicity .
  • Risk Threshold : Apply the Threshold of Toxicological Concern (TTC) if genotoxicity is confirmed .

Basic: What synthetic challenges arise in preparing Impurity E reference standards?

Answer:
Synthesis challenges include:

  • Low-Yield Routes : Impurity E may form via minor pathways (e.g., side reactions during Nintedanib synthesis) .
  • Purification : Use preparative HPLC with orthogonal columns (C18 and phenyl-hexyl) to isolate high-purity (>95%) material .
  • Characterization : Confirm structure via HRMS and 2D-NMR (e.g., HSQC, COSY) .

Advanced: How to design stability studies for Impurity E under stress conditions?

Answer:
Follow ICH Q1A(R2) stress testing protocols:

  • Forced Degradation : Expose Impurity E to heat (70°C), humidity (75% RH), acidic/basic hydrolysis, and UV light .
  • Kinetic Modeling : Calculate degradation rates (k) and shelf-life predictions using Arrhenius equations .
  • Degradation Products : Monitor via LC-MS/MS and compare to known toxic impurities .

Basic: What regulatory documentation is required for Impurity E in drug submissions?

Answer:
Include:

  • Structural Data : HRMS, NMR, and chromatographic profiles .
  • Toxicological Justification : Ames test results or in silico predictions .
  • Batch Data : Report impurity levels across 3+ production batches .

Advanced: How does Impurity E impact Nintedanib’s pharmacological profile in preclinical models?

Answer:
Evaluate via:

  • In Vitro Fibrosis Models : Measure ECM markers (e.g., fibronectin, collagen I) in human lung fibroblasts exposed to Impurity E .
  • Dose-Response Studies : Compare IC50 values of Nintedanib with/without Impurity E to assess potency shifts .
  • Mechanistic Studies : Use RNA-seq to identify pathways altered by the impurity (e.g., TGF-β signaling) .

Basic: How to ensure data integrity when reporting Impurity E levels?

Answer:

  • Raw Data Archiving : Store chromatograms and spectra in tamper-evident formats .
  • Audit Trails : Document all method changes and reprocessing steps .
  • Plagiarism Checks : Use software (e.g., iThenticate) to avoid data duplication .

Advanced: What methodologies address conflicting stability data for Impurity E across studies?

Answer:

  • Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., excipient interactions) .
  • Advanced Diagnostics : Use FTIR or X-ray diffraction to detect polymorphic changes affecting stability .
  • Collaborative Studies : Engage cross-lab validation to harmonize protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nintedanib impurity E
Reactant of Route 2
Nintedanib impurity E

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.